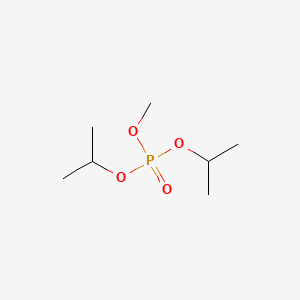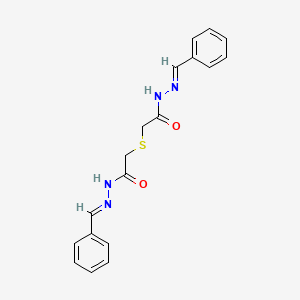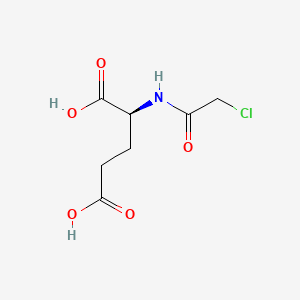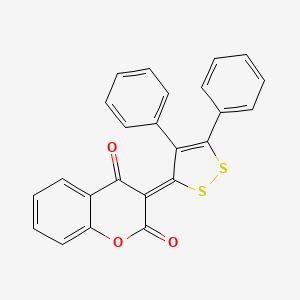
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene backbone with a dithiolylidene moiety, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are often carried out in solvents such as dichloromethane or ethanol.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Applications De Recherche Scientifique
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione has several scientific research applications:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic electronics and photonics.
Biology: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s structural features make it a candidate for developing new therapeutic agents, particularly in the field of oncology.
Industry: Its potential use in the development of advanced materials, such as organic semiconductors and sensors, is being investigated.
Mécanisme D'action
The mechanism of action of 3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological context. For example, in cancer research, it may interfere with signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,5-diphenyl-1,2-dithiol-3-one and 3-(4,5-diphenyl-1,2-dithiol-3-ylidene)-2H-chromen-2-one share structural similarities.
Uniqueness: The presence of both the chromene and dithiolylidene moieties in this compound provides it with unique electronic and chemical properties that are not found in the similar compounds mentioned.
Propriétés
Numéro CAS |
63520-90-1 |
|---|---|
Formule moléculaire |
C24H14O3S2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(3Z)-3-(4,5-diphenyldithiol-3-ylidene)chromene-2,4-dione |
InChI |
InChI=1S/C24H14O3S2/c25-21-17-13-7-8-14-18(17)27-24(26)20(21)23-19(15-9-3-1-4-10-15)22(28-29-23)16-11-5-2-6-12-16/h1-14H/b23-20- |
Clé InChI |
LQAFJOXGTGBZNP-ATJXCDBQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C\2=C(SS/C2=C\3/C(=O)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SSC2=C3C(=O)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
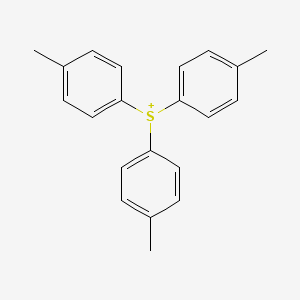
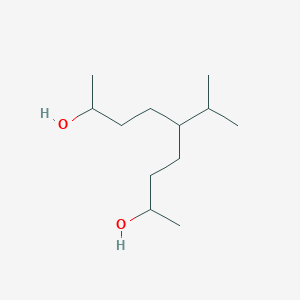
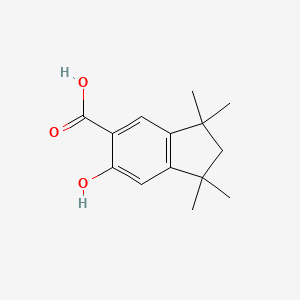
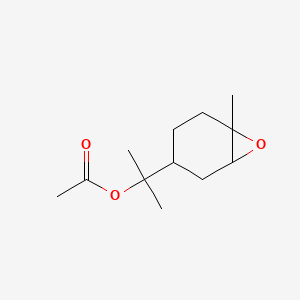

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
